molecular formula C21H16N2O4S B5143835 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5143835
M. Wt: 392.4 g/mol
InChI Key: BZMZKYSYEFVXMJ-UHFFFAOYSA-N
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Description

“2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of coumarin, a class of benzopyrones that are found in nature and have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .


Molecular Structure Analysis

The molecular structure of this compound includes a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to a pyran ring . The chromene moiety is substituted with a methyl group at the 4-position and an oxo group at the 2-position .


Chemical Reactions Analysis

This compound can undergo a number of chemical reactions. For instance, it can be esterified with a biopolymer such as cellulose to produce water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes can be used to control the properties of the new polysaccharide derivatives .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, coumarin derivatives are known to exhibit various biological activities. For instance, they have been found to inhibit bacterial DNA gyrase, which is an essential enzyme involved in DNA replication .

Future Directions

The future directions for the research and development of this compound could involve further exploration of its biological activities, particularly its antimicrobial activity . Additionally, its potential use in the design of smart materials, due to its photoactive properties, could also be explored .

properties

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-13-9-20(25)27-18-10-15(7-8-16(13)18)26-11-19(24)23-21-22-17(12-28-21)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMZKYSYEFVXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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